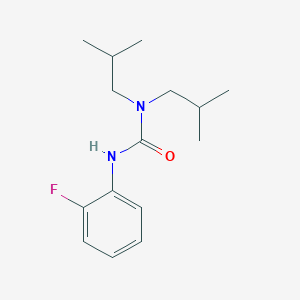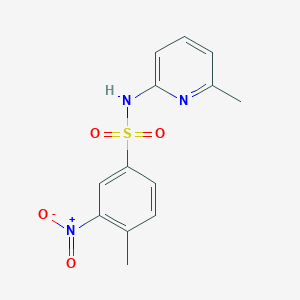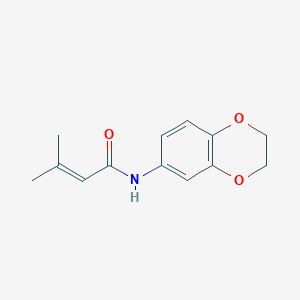![molecular formula C12H12N4O3 B4923703 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)
1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAC is a pyrazole-based inhibitor that has been shown to have promising effects in various biochemical and physiological processes.
作用机制
The mechanism of action of 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is related to its ability to inhibit the activity of enzymes that are involved in various biochemical pathways. 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid also inhibits the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose levels in the body. In addition, 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is also stable under physiological conditions and can be easily synthesized in the lab. However, 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can interact with other enzymes and proteins in the body, which can lead to off-target effects.
未来方向
There are several future directions for the research of 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One direction is to investigate the potential use of 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in treating bacterial infections, as it has been shown to have antimicrobial activity. Furthermore, future research could focus on improving the bioavailability and efficacy of 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid by developing new formulations or delivery methods. Overall, the research on 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has shown promising results and has the potential to lead to the development of new therapies for various diseases.
合成方法
1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate, followed by the reaction with 5-methylpyridine-2-carboxylic acid and acetic anhydride. The resulting compound is then treated with sodium hydroxide to obtain 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. The synthesis of 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in preclinical studies. 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
1-methyl-5-[(5-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-4-9(13-5-7)15-11(17)10-8(12(18)19)6-14-16(10)2/h3-6H,1-2H3,(H,18,19)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGJHIDKNXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(5-methylpyridin-2-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)